molecular formula C8H4INO2 B578622 4-Cyano-2-iodobenzoic acid CAS No. 1260814-20-7

4-Cyano-2-iodobenzoic acid

Cat. No.: B578622
CAS No.: 1260814-20-7
M. Wt: 273.029
InChI Key: OWTQANSUZFJZRT-UHFFFAOYSA-N
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Description

4-Cyano-2-iodobenzoic acid is a chemical compound with the molecular formula C8H4INO2 . It is a solid substance and has a molecular weight of 273.03 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4INO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) . This indicates the presence of iodine, carbon, hydrogen, nitrogen, and oxygen atoms in the compound.


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

  • Catalytic Oxidation Reactions : 4-Cyano-2-iodobenzoic acid is utilized in catalytic oxidation reactions. A study demonstrated the in situ generation of o-iodoxybenzoic acid (IBX) from 2-iodobenzoic acid and its use in the oxidation of alcohols, offering an environmentally friendly approach (Thottumkara, Bowsher, & Vinod, 2005).

  • Synthesis of Radiolabeled Compounds : this compound is instrumental in the synthesis of radiolabeled compounds, such as 14C-Anthranilic acid, which is crucial for scientific studies involving tracing and imaging techniques (Schou, 2009).

  • Thermodynamic Studies : This compound has been the subject of thermodynamic studies to understand its properties better. Research on various iodobenzoic acid isomers, including 4-iodobenzoic acid, has provided insights into their sublimation enthalpies and other thermal properties (Tan & Sabbah, 1994).

  • Synthesis of Novel Compounds : Its use extends to the synthesis of new compounds, like 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, which has potential applications in creating metal-organic frameworks (Ardeleanu et al., 2018).

  • Chemical Mechanism and Modification of Proteins : this compound and its derivatives have been used to study the chemical mechanisms involved in the modification and cleavage of proteins, contributing to understanding protein chemistry (Mahoney, Smith, & Hermodson, 1981).

  • Electrochemical Synthesis of Oxidants : Electrochemical synthesis research has shown the potential of using this compound derivatives in creating environmentally friendly oxidants for organic synthesis (Bystron et al., 2022).

Safety and Hazards

4-Cyano-2-iodobenzoic acid is associated with several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Cyano-2-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate or inhibitor for certain enzymes involved in oxidative reactions. The cyano group in this compound can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, making it a versatile compound in biochemical studies .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. These effects can vary depending on the concentration of the compound and the type of cells being studied .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including cell death and tissue damage. These threshold effects are important for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. The distribution of this compound can vary depending on the type of cells and tissues, as well as the presence of specific transporters and binding proteins .

Properties

IUPAC Name

4-cyano-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTQANSUZFJZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695358
Record name 4-Cyano-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260814-20-7
Record name 4-Cyano-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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